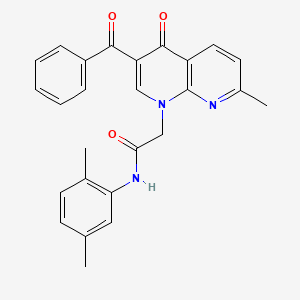

2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Description

This compound features a 1,8-naphthyridine core substituted at position 3 with a benzoyl group, position 7 with a methyl group, and position 1 with an acetamide moiety linked to a 2,5-dimethylphenyl group. The 4-oxo-1,4-dihydro configuration introduces keto-enol tautomerism, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c1-16-9-10-17(2)22(13-16)28-23(30)15-29-14-21(24(31)19-7-5-4-6-8-19)25(32)20-12-11-18(3)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSGAVXEBYGVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of naphthyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H23N3O3

- Molecular Weight : 425.488 g/mol

- IUPAC Name : 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(2,5-dimethylphenyl)acetamide

The biological activity of naphthyridine derivatives often involves interaction with various biological targets, including:

- Enzymes : Such as kinases and phosphatases.

- Receptors : Particularly G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.

The mechanism typically includes binding to active sites or allosteric sites on these targets, leading to modulation of their activity. For instance, the compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.

Biological Activity

Research indicates that naphthyridine derivatives exhibit a variety of biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of related naphthyridine compounds against various pathogens. The results demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Anticancer Activity

Naphthyridine derivatives have shown promise in cancer research. In vitro studies indicated that compounds similar to the one in focus can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of these compounds. Research has indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .

Case Studies

Several case studies have highlighted the effectiveness of naphthyridine derivatives:

- Antimicrobial Screening : A series of naphthyridine derivatives were tested against Escherichia coli and Bacillus subtilis. The study found that specific modifications to the naphthyridine structure enhanced antimicrobial potency significantly .

- Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that certain naphthyridine derivatives could effectively reduce cell viability through mechanisms involving cell cycle arrest and apoptosis induction.

- Inflammation Models : Animal models treated with naphthyridine derivatives showed reduced symptoms of inflammation when subjected to induced arthritis, indicating a potential therapeutic application for inflammatory diseases .

Data Tables

Scientific Research Applications

Research indicates that naphthyridine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Compounds in this class have shown effectiveness against various bacterial and fungal strains. For instance, studies suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

- Antidiabetic Potential : Some derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies have demonstrated moderate inhibitory activity, suggesting potential use in managing diabetes .

Pharmacological Applications

The compound's pharmacological applications are diverse:

- Medicinal Chemistry : Due to its structural features, this compound is being investigated for its potential as a lead compound in drug development targeting various diseases.

- Cancer Research : Some naphthyridine derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves interaction with specific cellular receptors or enzymes that regulate cell growth.

- Neurological Disorders : Preliminary studies indicate potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Activity : A study evaluated various naphthyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications to the acetamide group significantly enhanced antibacterial activity .

- Inhibition of α-glucosidase : A series of synthesized compounds were tested for their ability to inhibit α-glucosidase, with IC50 values indicating moderate efficacy compared to standard drugs like acarbose .

Comparison with Similar Compounds

Core Structural Variations

- Target Compound : The 1,8-naphthyridine core distinguishes it from 1,5-naphthyridine derivatives (e.g., compound 67 in ), which exhibit different electronic and steric profiles due to altered nitrogen positioning .

- Substituent Analysis: Benzoyl Group (Position 3): Unlike analogs with adamantyl or nitroaryl substituents (e.g., 6b, 6c, 67), the benzoyl group may enhance lipophilicity and π-π stacking interactions .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.